molecular formula C10H7ClO2S B1416899 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 752135-41-4

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

Cat. No.: B1416899
CAS No.: 752135-41-4
M. Wt: 226.68 g/mol
InChI Key: JXEJPBOIKNNLQX-UHFFFAOYSA-N
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Description

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO2S It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds

Biochemical Analysis

Biochemical Properties

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . The interaction between this compound and Mcl-1 involves the prevention of BH3-containing peptides from binding to Mcl-1, thereby inhibiting its anti-apoptotic function . Additionally, this compound has been found to downregulate DNA damage repair proteins such as RAD51 and BRCA2, further influencing cellular responses to DNA damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly in cisplatin-resistant non-small-cell lung and ovarian cancer cells . By downregulating Mcl-1 and other DNA damage repair proteins, this compound enhances the sensitivity of these cancer cells to DNA-damaging agents, leading to increased cell death . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to Mcl-1, preventing the binding of pro-apoptotic BH3-containing peptides and thereby inhibiting the anti-apoptotic function of Mcl-1 . This interaction leads to the downregulation of DNA damage repair proteins such as RAD51 and BRCA2, which are critical for homologous recombination and DNA repair . Additionally, this compound has been shown to cause DNA damage directly, further promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Over time, the compound’s ability to induce apoptosis and inhibit DNA repair proteins remains consistent, highlighting its potential for long-term applications in cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit DNA repair proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to healthy tissues . These findings underscore the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA damage response and apoptosis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By downregulating DNA damage repair proteins and promoting apoptosis, this compound plays a critical role in modulating cellular responses to DNA damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation are critical factors determining its efficacy and potential side effects . Studies have shown that this compound can effectively enter cancer cells and cause DNA damage, highlighting its potential for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA damage repair and apoptosis . Targeting signals and post-translational modifications play a crucial role in directing this compound to these specific locations, ensuring its optimal function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can be achieved through several organic synthesis methods. One common approach involves the chlorination of 3-methylbenzo[B]thiophene-2-carboxylic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-benzo[B]thiophene-2-carboxylic acid
  • 3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid

Comparison

Compared to its analogs, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid exhibits unique properties due to the presence of the chlorine atom at the 7-position and the methyl group at the 3-position. These substitutions can significantly influence its chemical reactivity and biological activity. For example, the 7-chloro substitution enhances its ability to interact with specific molecular targets, making it a more potent anticancer agent .

Properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJPBOIKNNLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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